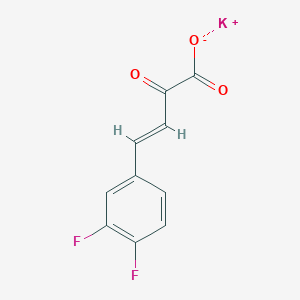

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

CAS No.:

Cat. No.: VC16180831

Molecular Formula: C10H5F2KO3

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5F2KO3 |

|---|---|

| Molecular Weight | 250.24 g/mol |

| IUPAC Name | potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate |

| Standard InChI | InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+; |

| Standard InChI Key | VUAWSDOECAIUGF-VEELZWTKSA-M |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+] |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+] |

Introduction

1. Introduction to Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate

Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is likely an organometallic compound containing a potassium ion bound to an organic moiety characterized by a difluorophenyl group and an α,β-unsaturated ketone structure. Compounds with similar structures are often studied for their biological activity, chemical reactivity, and potential applications in pharmaceuticals or materials science.

3. Potential Applications

-

Pharmaceutical Research:

-

Compounds with α,β-unsaturated ketones are often explored for their ability to act as Michael acceptors in biological systems, targeting enzymes or signaling pathways.

-

Fluorinated aromatic compounds are frequently investigated for their enhanced metabolic stability and bioavailability.

-

-

Catalysis:

-

Potassium salts of organic acids are sometimes used as catalysts or intermediates in organic synthesis.

-

-

Material Science:

-

Fluorinated compounds can exhibit unique electronic or surface properties, making them candidates for use in coatings or electronic materials.

-

4. Research Approaches

To study this compound comprehensively, researchers would typically:

-

Synthesize the Compound:

-

The synthesis might involve reacting a precursor like 3,4-difluorobenzaldehyde with acetoacetic acid derivatives followed by neutralization with potassium hydroxide.

-

-

Characterize Its Properties:

-

Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could confirm its structure.

-

Thermal analysis (e.g., TGA/DSC) might assess its stability.

-

-

Evaluate Biological Activity:

-

In vitro assays could test its interaction with enzymes or cells.

-

Computational docking studies might predict its binding affinity to biological targets.

-

5. Data Tables

Hypothetical Spectroscopic Data

| Technique | Key Observations |

|---|---|

| NMR (¹H/¹³C) | Signals corresponding to aromatic protons and α,β-unsaturated carbons. |

| IR Spectroscopy | Peaks for C=O (~1700 cm⁻¹) and C=C (~1600 cm⁻¹) bonds; C-F stretching (~1100 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at ~252 m/z (depending on isotope distribution). |

Hypothetical Biological Activity

| Activity | Target | IC₅₀ Value |

|---|---|---|

| Antioxidant | ROS scavenging | Moderate |

| Enzyme Inhibition | Proteases | Low micromolar |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume